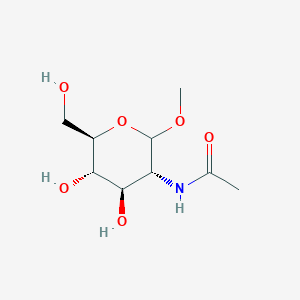

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-VARJHODCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside from D-glucose Precursors

Abstract

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, commonly known as Methyl N-acetylglucosaminide (Me-α-D-GlcNAc), is a fundamental monosaccharide derivative crucial for research in glycobiology and the development of complex glycoconjugates and therapeutics.[1] Its synthesis from the ubiquitous and inexpensive starting material, D-glucose, represents a core challenge in carbohydrate chemistry, necessitating a strategic, multi-step approach. This guide provides a detailed examination of a field-proven synthetic pathway, focusing on the causal relationships behind experimental choices, robust protocol validation, and the foundational principles of protecting group chemistry and stereochemical control. The primary route discussed involves the conversion of D-glucosamine—a readily available D-glucose derivative—to the target compound via N-acetylation and subsequent Fischer glycosylation.

Strategic Overview: The Chemical Conversion Roadmap

The transformation of D-glucose into this compound requires three primary chemical modifications:

-

Introduction of Nitrogen at C-2: The hydroxyl group at the C-2 position of glucose must be replaced with an amino group, achieving the gluco stereochemistry.

-

N-Acetylation: The newly introduced primary amine must be acetylated to form the stable secondary amide characteristic of N-acetylglucosamine.

-

Anomeric O-Methylation: The anomeric hydroxyl group at C-1 must be converted to a methyl glycoside.

Directly performing these transformations on unprotected D-glucose is synthetically unfeasible due to the presence of multiple hydroxyl groups with similar reactivity. Therefore, a practical laboratory synthesis leverages D-glucosamine as an advanced precursor. While D-glucosamine can be produced from D-glucose through complex industrial or biosynthetic processes, it is most commonly obtained via the acid hydrolysis of chitin.[2] For the purposes of this guide, we will begin with the readily available D-glucosamine hydrochloride, treating it as the key D-glucose precursor.

The chosen synthetic pathway is outlined below.

Caption: High-level workflow for the synthesis of the target glycoside.

Mechanistic Rationale and Experimental Protocols

This section delves into the detailed chemistry, explaining the causality behind each step and providing robust, self-validating protocols.

Step 1: N-Acetylation of D-Glucosamine Hydrochloride

Expertise & Experience: The first critical step is the chemoselective acetylation of the amino group at C-2. The primary amino group in D-glucosamine is significantly more nucleophilic than the hydroxyl groups, allowing for a highly selective reaction with an acylating agent like acetic anhydride. The reaction is typically performed in an aqueous or alcoholic medium, with a base to neutralize the HCl present in the starting material and the acetic acid byproduct.

Trustworthiness: A self-validating aspect of this protocol is the use of a solid-phase basic resin (e.g., Dowex 1 in carbonate form). This simplifies the workup immensely; the base is removed by simple filtration, and the product often crystallizes directly from the reaction mixture upon cooling, ensuring high purity.[2][3]

Experimental Protocol: N-Acetylation

-

Setup: To a 500 mL round-bottom flask, add D-glucosamine hydrochloride (21.6 g, 100 mmol) and 10% aqueous methanol (200 mL). Stir until the solid is fully dissolved.

-

Base Addition: Add Dowex 1 (carbonate form) resin until the solution becomes neutral to slightly basic (pH ~8).

-

Acetylation: Cool the flask in an ice bath. While stirring vigorously, add acetic anhydride (11.4 mL, 120 mmol) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

Workup: Filter the reaction mixture to remove the resin. Wash the resin with a small amount of methanol.

-

Crystallization: Concentrate the filtrate under reduced pressure to approximately half its original volume. Allow the solution to stand at 4°C overnight.

-

Isolation: Collect the resulting white crystalline product, N-acetyl-D-glucosamine, by vacuum filtration. Wash the crystals with cold ethanol and dry in a vacuum oven.

Caption: Key components in the N-acetylation of D-glucosamine.

Step 2: Fischer Glycosylation of N-Acetyl-D-glucosamine

Expertise & Experience: The Fischer glycosylation is a classic, acid-catalyzed reaction that converts an unprotected sugar into its corresponding glycoside by reacting it with an alcohol, which also serves as the solvent.[4][5][6] The reaction proceeds via a hemiacetal protonation mechanism, leading to an oxocarbenium ion intermediate that is then attacked by the alcohol (methanol). The process is an equilibrium, and under conditions of thermodynamic control (longer reaction times), the more stable anomer is favored. For glucose and its derivatives, the α-anomer is typically the major product due to the stabilizing anomeric effect.[6]

Trustworthiness: The use of a strongly acidic ion-exchange resin (e.g., Amberlite IRN 120 H⁺) as the catalyst is a modern improvement over using mineral acids like HCl.[5] This heterogeneous catalyst offers a significant advantage in the workup phase: it can be completely removed by filtration, eliminating the need for a potentially difficult neutralization step that could form salts and complicate purification.[5] Recent advancements also show that microwave irradiation can drastically shorten reaction times from many hours to mere minutes, improving efficiency.[4][5]

Experimental Protocol: Fischer Glycosylation

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser and drying tube, suspend N-acetyl-D-glucosamine (11.1 g, 50 mmol) in anhydrous methanol (100 mL).

-

Catalyst Addition: Add Amberlite IRN 120 H⁺ resin (10 g).

-

Reaction (Conventional Heating): Heat the mixture to reflux and maintain for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Reaction (Microwave-Assisted): Alternative: Carry out the reaction in a sealed pressure tube in a microwave reactor for 10-20 minutes at 90-120°C.[5]

-

Workup: Cool the reaction mixture to room temperature and filter to remove the acid resin. Wash the resin with methanol.

-

Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The resulting white solid or syrup is typically a mixture of anomers. The desired α-anomer can be purified by recrystallization from a suitable solvent like isopropanol or ethanol.[5]

Data Summary and Yields

The following table summarizes typical experimental parameters for the described synthetic pathway.

| Step | Key Reagents | Catalyst | Solvent | Time | Temp (°C) | Typical Yield |

| N-Acetylation | Acetic Anhydride | Dowex 1 | 10% aq. MeOH | 3.5 hrs | 0 to RT | >85% |

| Fischer Glycosylation | Anhydrous Methanol | Amberlite H⁺ | Methanol | 24-48 hrs | Reflux | 60-80% (α-anomer) |

| (Microwave Method) | Anhydrous Methanol | Amberlite H⁺ | Methanol | 10-20 min | 90-120 | 70-85% (α-anomer)[5] |

Advanced Discussion: Alternative Routes and Protecting Group Strategies

While the presented pathway is the most practical for laboratory synthesis, a de novo synthesis directly from D-glucose without isolating the glucosamine intermediate is a much greater challenge that illustrates advanced principles of carbohydrate chemistry.

One such pathway involves:

-

Protection: Formation of methyl 4,6-O-benzylidene-α-D-glucopyranoside from D-glucose to mask the C-1, C-4, and C-6 positions.[7]

-

Activation: Regioselective activation of the C-2 hydroxyl as a good leaving group, for instance, by converting it into a triflate.[7]

-

Nucleophilic Substitution: An SN2 reaction with sodium azide to introduce the nitrogen precursor. A critical point here is that this reaction proceeds with inversion of configuration, yielding a manno intermediate.[7]

-

Correction/Further Steps: Subsequent steps would be required to invert another chiral center (e.g., C-3) and then correct it back to achieve the desired gluco configuration, a process that adds significant complexity and lowers the overall yield.

This more complex route underscores the vital importance of protecting groups in directing reactivity and controlling stereochemistry in carbohydrate synthesis.[8][9] The choice of protecting groups can "arm" or "disarm" a glycosyl donor, influencing its reactivity in subsequent glycosylation reactions.[10]

Conclusion

The synthesis of this compound from D-glucose precursors is most efficiently and practically achieved in the laboratory by a two-step sequence starting from D-glucosamine hydrochloride. This pathway, involving a highly chemoselective N-acetylation followed by a robust Fischer glycosylation, provides reliable access to the target molecule. The use of modern catalysts, such as ion-exchange resins, simplifies purification and enhances the overall efficiency of the process. This guide provides the foundational knowledge and actionable protocols for researchers and professionals to successfully synthesize this key building block for advanced glycobiology research.

References

- 1. This compound | Elex Biotech LLC [elexbiotech.com]

- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. youngin.com [youngin.com]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside: Properties, Structure, and Applications

This guide provides a comprehensive overview of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a pivotal molecule in glycobiology and a cornerstone for the development of novel therapeutics. We will delve into its fundamental properties, intricate structural details, synthesis, and key applications, with a particular focus on its role as a modulator of enzymatic activity relevant to drug discovery.

Introduction: The Significance of a Versatile Glycoside

This compound, often abbreviated as α/β-GlcNAcOMe, is a methylated derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide unit found in a vast array of glycoconjugates in biological systems.[1][2][3] Its strategic importance lies in its utility as a biochemical reagent and a building block in synthetic carbohydrate chemistry.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its basic characteristics to its application in cutting-edge research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

Core Properties

The fundamental properties of the parent compound, 2-acetamido-2-deoxy-D-glucopyranose, are summarized in the table below. The addition of a methyl group at the anomeric position will slightly alter these values.

| Property | Value | Reference |

| Molecular Formula | C8H15NO6 | [4] |

| Molecular Weight | 221.2078 g/mol | [4] |

| CAS Registry Number | 10036-64-3 (α-anomer) | [4] |

Three-Dimensional Structure: Insights from X-ray Crystallography

The precise three-dimensional arrangement of atoms in this compound has been elucidated through X-ray crystallography. Studies on the dihydrate of the β-anomer (β-GlcNAcOCH3) reveal that it crystallizes with two independent molecules in the asymmetric unit, both adopting a distorted 4C1 chair conformation.[5][6] This chair form is a common feature for glucopyranose rings. The conformation of the exocyclic hydroxymethyl group is observed to be in the gauche-trans (gt) arrangement.[5][6] Furthermore, the amide bond in the N-acetyl group is in the trans conformation.[5][6] These structural details are critical for understanding its interactions with biological macromolecules.

Hydrogen bonding plays a crucial role in the crystal packing and in the biological activity of this molecule. In the crystal structure of methyl β-chitobioside, a disaccharide containing a β-linked Methyl 2-acetamido-2-deoxy-D-glucopyranoside unit, inter-residue hydrogen bonding is observed between the O3H of the GlcNAc residue and the O5 of the adjacent residue.[7][8]

Synthesis and Characterization

The synthesis of this compound is a fundamental process in carbohydrate chemistry. While various methods exist, a common approach involves the use of a suitable N-acetylglucosamine derivative as the starting material.

General Synthetic Strategy

A representative synthesis of a related 2-acetamido-2-deoxy-D-manno derivative provides insight into the general steps that can be adapted for the gluco- configuration. The synthesis often involves the following key transformations:

-

Protection of Hydroxyl Groups: To ensure regioselectivity, the hydroxyl groups of the starting sugar are typically protected. A common strategy is the formation of a benzylidene acetal at the C4 and C6 positions.

-

Introduction of the Amino Group Precursor: An azide group is often introduced at the C2 position via nucleophilic substitution of a triflate leaving group.

-

Reduction and Acetylation: The azide is then reduced to an amine, which is subsequently acetylated to form the N-acetyl group.

-

Glycosylation: The anomeric position is activated to introduce the methyl glycoside.

-

Deprotection: Finally, the protecting groups are removed to yield the target compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation. Predicted 1H NMR spectra for methyl β-D-glucopyranoside show characteristic signals for the anomeric proton, the methyl group of the glycoside, and the protons of the pyranose ring.[9] For the N-acetyl derivative, an additional sharp singlet for the acetyl methyl protons would be expected. 13C NMR spectra provide information on the carbon skeleton, with distinct chemical shifts for the anomeric carbon and the carbonyl carbon of the acetyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. Electron ionization (EI) and chemical ionization (CI) are common techniques employed. The mass spectrum of a trimethylsilyl derivative of a related compound has been reported.[10]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for O-H, N-H, C-H, and C=O stretching vibrations would be expected.[11]

Applications in Research and Drug Development

This compound serves as a valuable tool in various areas of glycobiology and has emerged as a significant lead compound in drug discovery.

Probing Carbohydrate-Protein Interactions

As a stable, non-hydrolyzable analog of N-acetylglucosamine, this compound is frequently used to study the binding specificities of lectins and other carbohydrate-binding proteins.[12][13] Understanding these interactions is crucial for elucidating the roles of glycans in cell recognition, signaling, and pathogenesis.

A Key Player in the Inhibition of O-GlcNAcase (OGA)

A particularly exciting application of N-acetylglucosamine derivatives is in the development of inhibitors for O-GlcNAcase (OGA), an enzyme that removes O-GlcNAc modifications from proteins.[14][15] The dynamic interplay between O-GlcNAc transferase (OGT) and OGA, known as O-GlcNAc cycling, is a critical regulatory mechanism analogous to phosphorylation.[15]

Dysregulation of O-GlcNAc cycling has been implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[16][17] In the context of Alzheimer's, hyperphosphorylation of the tau protein is a key pathological hallmark. O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, suggesting a competitive relationship. By inhibiting OGA, the levels of O-GlcNAcylated tau can be increased, which is hypothesized to reduce its hyperphosphorylation and subsequent aggregation.[17][18]

This compound and its derivatives serve as foundational scaffolds for the design of potent and selective OGA inhibitors.[18][19] The development of such inhibitors is an active area of research for novel therapeutics targeting tauopathies.

Conclusion

This compound is more than just a simple sugar derivative. Its well-defined structure and versatile chemical properties make it an invaluable tool for glycobiologists and medicinal chemists. From probing the intricacies of carbohydrate-protein interactions to providing the chemical blueprint for a new generation of drugs targeting neurodegenerative diseases, this seemingly simple molecule holds immense potential. As our understanding of the "glycocode" continues to expand, the importance of foundational molecules like this compound will undoubtedly continue to grow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Elex Biotech LLC [elexbiotech.com]

- 4. 2-Acetamido-2-deoxy-α-D-glucopyranose [webbook.nist.gov]

- 5. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate and methyl 2-formamido-2-deoxy-β-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965) [hmdb.ca]

- 10. alpha-D-Glucopyranoside, methyl 2-(acetylamino)-2-deoxy-3-O-(trimethylsilyl)-, cyclic methylboronate | C13H26BNO6Si | CID 91697179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

The Versatile Probe: A Technical Guide to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside in Biochemical Research

In the intricate world of glycobiology, understanding the nuanced interactions of carbohydrates is paramount to unraveling complex biological processes and advancing therapeutic discovery. Among the arsenal of chemical tools available to the modern researcher, Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a derivative of the ubiquitous N-acetylglucosamine (GlcNAc), stands out as a versatile and indispensable reagent. This guide provides an in-depth exploration of its applications, from elucidating enzyme mechanisms to probing complex cellular signaling pathways, grounded in field-proven insights and established methodologies.

Foundational Principles: Structure and Significance

This compound, which exists as α and β anomers, is a stable, synthetically accessible monosaccharide that mimics the natural GlcNAc residue found in a vast array of glycoconjugates. The presence of the methyl group at the anomeric position (C1) prevents its further glycosidic linkage at this site, rendering it a valuable tool for studying specific carbohydrate-protein interactions and enzymatic activities without the complication of polymerization.

This seemingly simple modification underpins its utility in several key research areas:

-

Enzyme Inhibition and Substrate Specificity: It serves as a competitive inhibitor for various glycosidases and a potential substrate for glycosyltransferases, allowing for detailed kinetic studies.

-

Lectin and Carbohydrate-Binding Protein Interactions: Its structural similarity to natural GlcNAc enables its use in characterizing the binding affinities and specificities of lectins and other carbohydrate-binding proteins.

-

Cellular Pathway Modulation: As a cell-permeable GlcNAc analog, it can be used to probe and modulate dynamic cellular processes such as O-GlcNAcylation.

Core Applications and Methodologies

This section delves into the practical applications of this compound, providing both the theoretical framework and actionable protocols for the discerning researcher.

Synthesis of this compound

While commercially available, an in-house synthesis can be cost-effective for large-scale studies. The most common and straightforward method is the Fischer glycosylation of N-acetylglucosamine.

Protocol: Fischer Glycosylation of N-acetylglucosamine

-

Dissolution: Suspend N-acetyl-D-glucosamine in anhydrous methanol. The ratio is typically 1 gram of the sugar to 10-20 mL of methanol.

-

Acid Catalysis: Add a strong acid catalyst, such as hydrogen chloride (HCl) in methanol or a sulfonic acid resin. The reaction is typically run at reflux.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This can take several hours.

-

Neutralization and Filtration: After cooling, neutralize the reaction with a base, such as sodium bicarbonate or an ion-exchange resin, until the pH is neutral. Filter to remove any solids.

-

Solvent Removal: Remove the methanol under reduced pressure to obtain a crude syrup.

-

Purification: The crude product, a mixture of α and β anomers, can be purified by column chromatography on silica gel. The anomers can often be separated, or the mixture can be used for applications where anomeric specificity is not critical.

-

Characterization: Confirm the identity and purity of the product(s) by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Probing Protein-Carbohydrate Interactions

The interaction between proteins and carbohydrates is fundamental to cellular recognition, signaling, and pathogenesis. This compound is an excellent tool for studying these interactions due to its mimicry of the terminal GlcNAc residues of glycans.

NMR spectroscopy offers atomic-level insights into the binding of carbohydrate ligands to proteins. Saturation Transfer Difference (STD) NMR is a particularly powerful technique for identifying binding epitopes.

Protocol: Saturation Transfer Difference (STD) NMR

-

Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer (e.g., phosphate buffer in D₂O). A typical protein concentration is in the low micromolar range (10-50 µM).

-

Ligand Addition: Add the this compound to the protein solution. A ligand-to-protein molar excess of 50-100 fold is common.

-

NMR Data Acquisition: Acquire a series of ¹H NMR spectra. The key is to selectively saturate the protein resonances, typically in a region of the spectrum where there are no ligand signals.

-

Difference Spectrum: Subtract the spectrum with protein saturation from a reference spectrum without saturation. The resulting STD spectrum will only show signals from the ligand protons that are in close proximity to the protein, thus receiving saturation transfer.

-

Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal which parts of the ligand are most closely interacting with the protein.

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: Prepare solutions of the protein and this compound in the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell and the ligand in the injection syringe.

-

Titration: A series of small injections of the ligand solution are made into the protein solution. The heat change after each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Enzyme Inhibition Assays

This compound can act as a competitive inhibitor of enzymes that process N-acetylglucosamine-containing substrates, such as N-acetyl-β-hexosaminidases.

Protocol: In Vitro N-acetyl-β-hexosaminidase Inhibition Assay

-

Reagents:

-

N-acetyl-β-hexosaminidase enzyme

-

Chromogenic or fluorogenic substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide)

-

Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)

-

This compound (inhibitor)

-

Stop solution (e.g., sodium carbonate for p-nitrophenyl-based assays)

-

-

Assay Setup: In a 96-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Incubation: Incubate for a defined period during which the reaction is linear.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Measure the absorbance or fluorescence of the product using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. Further kinetic analysis can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (K_i).

Glycosyltransferase Acceptor Substrate Activity

In addition to acting as an inhibitor, this compound can serve as an acceptor substrate for certain glycosyltransferases, allowing for the study of their activity and specificity.

Protocol: Glycosyltransferase Activity Assay

-

Reagents:

-

Glycosyltransferase enzyme

-

Donor substrate (e.g., UDP-Galactose)

-

This compound (acceptor substrate)

-

Assay buffer containing necessary divalent cations (e.g., Mn²⁺)

-

-

Reaction Setup: Combine the enzyme, donor substrate, acceptor substrate, and buffer in a reaction tube.

-

Incubation: Incubate at the optimal temperature for the enzyme.

-

Product Detection: The formation of the glycosylated product can be detected by various methods, including:

-

High-Performance Liquid Chromatography (HPLC): Separate the product from the substrates and quantify its amount.

-

Mass Spectrometry: Directly detect the mass of the newly formed product.

-

Radiolabeling: Use a radiolabeled donor substrate and detect the incorporation of the label into the product.

-

Data Interpretation and Quantitative Analysis

| Technique | Key Parameters | Interpretation |

| STD NMR | Relative signal intensities | Identifies the binding epitope of the ligand. |

| ITC | K_d, ΔH, n | Quantifies binding affinity, enthalpy, and stoichiometry. |

| Enzyme Inhibition | IC₅₀, K_i | Measures the potency and mechanism of inhibition. |

| Glycosyltransferase Assay | Product formation rate | Determines the enzyme's catalytic efficiency with the acceptor. |

Interpreting Enzyme Kinetics:

When analyzing enzyme inhibition data, it is essential to distinguish between different inhibition modalities. For competitive inhibition, as is often the case with this compound, the apparent K_m of the substrate will increase with increasing inhibitor concentration, while the V_max remains unchanged. This can be visualized using a Lineweaver-Burk plot, where the lines for different inhibitor concentrations intersect on the y-axis.

Visualizing Workflows and Pathways

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for a typical enzyme inhibition assay.

Conceptual Pathway of Competitive Inhibition

Caption: Mechanism of competitive enzyme inhibition.

Conclusion

This compound is a powerful and versatile tool in the repertoire of the glycobiologist. Its utility spans from fundamental studies of molecular recognition to the characterization of enzyme kinetics and the modulation of cellular processes. By understanding the principles behind its application and adhering to rigorous experimental design and data analysis, researchers can leverage this reagent to gain significant insights into the complex world of carbohydrates.

An In-Depth Technical Guide to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Glycoscience

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, also known as Methyl N-acetylglucosamine, is a monosaccharide derivative of glucose that holds a significant position in the field of glycobiology. As a stable, synthetically accessible derivative of N-acetylglucosamine (GlcNAc), a fundamental component of numerous biopolymers, this compound serves as a crucial building block and research tool. Its structure, featuring a methyl group at the anomeric carbon, provides stability and allows for its use in a wide array of chemical and biological studies. This guide delves into the historical discovery and synthesis of this compound, provides a detailed modern synthetic protocol, and explores its applications in contemporary research and drug development.

The Dawn of Amino Sugar Chemistry: A Historical Perspective on the Discovery and Synthesis of this compound

The journey to understanding and synthesizing complex carbohydrates like this compound is rooted in the foundational work of early 20th-century chemists. The elucidation of the structure of simple sugars by pioneers like Emil Fischer in the late 19th century and the determination of their ring structures by Haworth and colleagues in the 1920s and 1930s laid the groundwork for the exploration of more complex derivatives.[1]

The synthesis of N-acetyl-D-glucosamine itself was a critical precursor. Early methods involved the N-acetylation of D-glucosamine hydrochloride. T. White, in 1940, utilized silver acetate and acetic anhydride in methanol for this transformation.[2] Later, in 1953, Richard Kuhn and F. Haber developed a method using N,N-dimethylformamide at low temperatures.[2] Another significant contribution came from Saul Roseman and Julio Ludowieg in 1954, who treated D-glucosamine hydrochloride with acetic anhydride in the presence of an ion-exchange resin.[2][3]

While a definitive, singular "discovery" of this compound is not clearly documented in a single seminal paper, the work of prominent carbohydrate chemists of the era points to its emergence from the systematic investigation of amino sugars and their glycosides. The synthesis of glycosides, in general, was advanced by the Fischer glycosidation method, which involves the reaction of an unprotected monosaccharide with an alcohol in the presence of a strong acid catalyst.

A significant milestone in the specific context of the methyl glycoside of N-acetylglucosamine is the work of Richard Kuhn and Werner Kirschenlohr . In a 1953 paper published in Chemische Berichte, they described various β-glucosides of N-acetyl-d-glucosamine. A table within this publication lists "β-Methyl-N-ac.-gl.", providing strong evidence of its synthesis and characterization. Their work was part of a broader investigation into the components of blood group substances.[4]

The early synthetic strategies for forming the glycosidic bond in such molecules were often challenging. The presence of the amino group at the C-2 position could interfere with the reaction, and controlling the stereochemistry at the anomeric center (to obtain either the α or β anomer) was a significant hurdle. These early chemists meticulously experimented with different catalysts, solvents, and protecting group strategies to achieve their synthetic goals, paving the way for the more refined methods used today.

A Modern Approach to Synthesis: A Detailed Experimental Protocol

The synthesis of this compound today benefits from a deeper understanding of reaction mechanisms and the availability of advanced analytical techniques. The following protocol is a representative modern method for the preparation of the α-anomer, adapted from established procedures.

Synthesis of Methyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside

This synthesis proceeds via a Fischer glycosidation reaction, a classic yet effective method for preparing simple glycosides.

Materials:

-

N-Acetyl-D-glucosamine

-

Anhydrous Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Triethylamine (Et3N)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Methanol/Dichloromethane mixture)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer for product characterization

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Acetyl-D-glucosamine (e.g., 6.00 g) in anhydrous methanol (e.g., 50 mL).[5]

-

Acid Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 2.9 mL) to the solution while stirring.[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 90°C) and maintain this temperature for 3 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the solution into a larger volume of diethyl ether (e.g., 500 mL) to precipitate the crude product.[5] For complete precipitation, the mixture can be stored at a low temperature (e.g., -20°C) overnight.

-

Isolation of Crude Product: Collect the precipitate by filtration and wash it with diethyl ether and hexanes.[5]

-

Purification: The crude product is then purified by silica gel column chromatography. A solvent system such as a gradient of methanol in dichloromethane (e.g., 8% to 15% MeOH/CH2Cl2) is typically effective for separating the desired product from any unreacted starting material and byproducts.[5]

-

Product Characterization: The purified fractions containing the product are combined and the solvent is removed under reduced pressure using a rotary evaporator. The identity and purity of the final product, Methyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside, are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with literature values.[5]

Causality in Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the Fischer glycosidation towards the formation of the methyl glycoside by minimizing the presence of water, which could lead to hydrolysis of the product.

-

Acid Catalyst: The strong acid (HCl) protonates the anomeric hydroxyl group of the N-acetylglucosamine, making it a good leaving group (water) and facilitating the nucleophilic attack by methanol to form the glycosidic bond.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

-

Precipitation in Diethyl Ether: Diethyl ether is a non-polar solvent in which the polar product is insoluble, leading to its precipitation and separation from the more soluble impurities.

-

Column Chromatography: This is a standard purification technique in organic chemistry that separates compounds based on their polarity, allowing for the isolation of the pure methyl glycoside.

Visualizing the Synthesis Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis of Methyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound, highlighting the differences between historical and modern methods.

| Parameter | Historical Methods (mid-20th Century) | Modern Representative Method |

| Starting Material | D-Glucosamine Hydrochloride | N-Acetyl-D-glucosamine |

| Key Reagents | Various acetylation and glycosylation agents | Anhydrous MeOH, conc. HCl |

| Typical Yield | Often not reported or lower | ~71%[5] |

| Purification | Recrystallization | Column Chromatography |

| Characterization | Melting point, optical rotation | NMR, Mass Spectrometry |

Applications in Research and Drug Development

This compound is more than just a synthetic curiosity; it is a valuable tool in several areas of scientific research and is relevant to drug development professionals.

-

Glycobiology Research: This compound serves as a standard and starting material in glycobiology research. Its stability allows it to be used in studies of carbohydrate-protein interactions, as a substrate for glycosyltransferases, and in the development of glycan arrays.

-

Inhibitor Synthesis: It is a key building block for the synthesis of more complex oligosaccharides and glycoconjugates, some of which are designed as inhibitors of enzymes involved in glycan processing. For example, analogs of N-acetylglucosamine are being investigated as potential inhibitors of hyaluronan biosynthesis, a pathway often upregulated in cancer.[5]

-

Drug Delivery and Development: Glycosylation can improve the pharmacokinetic properties of drugs. The study of simple glycosides like this compound provides insights into how glycosylation can affect a molecule's solubility, stability, and interaction with biological systems.

-

Chemical Biology: As a stable, non-metabolizable analog of N-acetylglucosamine, it can be used in cell culture experiments to probe the roles of GlcNAc in cellular processes without being incorporated into metabolic pathways.

Conclusion

From its roots in the pioneering era of carbohydrate chemistry to its current role as a versatile tool in modern glycobiology and drug discovery, this compound has a rich history and a bright future. The evolution of its synthesis from early, often arduous methods to the streamlined protocols of today reflects the broader advancements in organic chemistry. For researchers in the life sciences, a thorough understanding of this fundamental molecule, from its historical context to its practical applications, is essential for advancing our knowledge of the complex world of carbohydrates and their profound biological roles.

References

- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 93. Studies in the amino-sugars. Part II. The action of dilute alkali solution on N-acylglucosamines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside: A Cornerstone for Complex Carbohydrate Synthesis

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate world of glycobiology and medicinal chemistry, the synthesis of complex oligosaccharides and glycoconjugates remains a formidable challenge. These molecules govern a vast array of biological processes, from cellular recognition and signaling to immune responses. At the heart of many of these structures lies 2-acetamido-2-deoxy-D-glucopyranose, commonly known as N-acetylglucosamine (GlcNAc). For the synthetic chemist, however, the free sugar is often not the ideal starting point. Enter Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a stabilized and highly versatile derivative that serves as a foundational building block for the construction of these complex architectures.[1][2]

This guide provides an in-depth technical overview of this compound, exploring its properties, strategic applications, and the chemical logic that makes it an indispensable tool for researchers and drug development professionals. We will delve into the causality behind experimental choices, from protecting group strategies to its dual role as both a glycosyl acceptor and a precursor to glycosyl donors.

Core Characteristics and Physicochemical Properties

The anomeric methyl group provides stability compared to the free reducing sugar, preventing anomerization and unwanted side reactions, yet it can be manipulated or cleaved when required. This balance of stability and latent reactivity is central to its utility. The compound exists as two anomers, α and β, with the α-anomer often being a common starting material.

| Property | Data | Source |

| Chemical Formula | C₉H₁₇NO₆ | [3] |

| Molecular Weight | 235.23 g/mol | [3] |

| Anomer | α-anomer | [4] |

| CAS Number | 6082-04-8 | [3] |

| Appearance | White solid | [5] |

| Synonyms | Methyl α-D-N-acetylglucosaminide | [3] |

The Art of Control: Protecting Group Strategies

The synthetic utility of Methyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside hinges on the ability to selectively functionalize its three hydroxyl groups (at C3, C4, and C6). Without a robust protecting group strategy, chemists would face a mixture of products from non-selective reactions. The key is to employ protecting groups that can be introduced and removed under specific, non-interfering (orthogonal) conditions.[6][7]

A cornerstone of this strategy is the use of benzylidene acetals. Reacting the methyl glycoside with benzaldehyde dimethyl acetal under acidic conditions preferentially forms a cyclic acetal across the C4 and C6 hydroxyls. This is driven by the thermodynamic stability of the resulting six-membered ring fused to the pyranose ring.[7] This single transformation achieves two critical goals: it protects two hydroxyl groups simultaneously and, most importantly, it liberates the C3 hydroxyl group as the sole remaining secondary alcohol, priming it for regioselective glycosylation.

This approach leaves the C3-hydroxyl as a nucleophile, ready to act as a glycosyl acceptor . This is one of the most common and powerful applications of this building block.

Application as a Glycosyl Acceptor: Building the Glycosidic Bond

With the C4 and C6 hydroxyls masked, the C3-hydroxyl of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside becomes the target for glycosylation. In a typical reaction, a suitable glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) is activated by a promoter in the presence of the acceptor to form a new glycosidic linkage.[8]

The N-acetyl group at C2 plays a crucial role here through "neighboring group participation." The amide oxygen can attack the anomeric center of the intermediate oxocarbenium ion, forming a transient oxazolinium ion.[8] This intermediate shields one face of the molecule, directing the incoming acceptor (the C3-OH) to attack from the opposite face, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage (a β-linkage in the case of a gluco- or galacto-donor). This inherent stereodirecting effect is a cornerstone of modern oligosaccharide synthesis.

From Acceptor to Donor: A Duality of Function

While its role as an acceptor is paramount, this compound can also be transformed into a potent glycosyl donor. This duality is key to its use in synthesizing repeating oligosaccharide chains. The process involves replacing the anomeric methyl group with a better leaving group.

A common method is acetolysis , where the methyl glycoside is treated with a mixture of acetic anhydride and sulfuric acid. This cleaves the anomeric methyl group and installs acetates on all free hydroxyls and, critically, at the anomeric position.[8] This peracetylated sugar can then be converted into a variety of glycosyl donors, such as a glycosyl bromide (with HBr) or, more versatilely, into a 2-methyl-oxazoline derivative.[8] This oxazoline is a stable, shelf-stable intermediate that can be activated under mild acidic conditions to act as an efficient glycosyl donor, again proceeding via neighboring group participation to yield 1,2-trans glycosides.[9]

Experimental Protocol: Synthesis of a Disaccharide Oxazoline Intermediate

This protocol is adapted from established methodologies and illustrates the conversion of a disaccharide containing the GlcNAc core into a valuable glycosylating agent.[8] This protocol serves as a self-validating system, representing a field-proven transformation.

Objective: To synthesize 2-methyl-[4,6-di-O-acetyl-1,2-dideoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyrano]-[2',1':4,5]-2-oxazoline from its corresponding methyl glycoside precursor.

Step 1: Synthesis of the Precursor Disaccharide (Methyl Glycoside)

-

Reactants: Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Acceptor), 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (Donor), and a promoter such as mercuric cyanide or silver triflate.

-

Procedure: Dissolve the acceptor and promoter in an anhydrous solvent (e.g., acetonitrile). Cool the mixture and add the galactosyl bromide donor. Allow the reaction to proceed until TLC analysis indicates consumption of the starting material.

-

Workup: Quench the reaction, filter, and concentrate the solution. Purify the resulting protected disaccharide by silica gel chromatography.

Step 2: Removal of the Benzylidene Acetal

-

Reactant: The protected disaccharide from Step 1.

-

Procedure: Dissolve the disaccharide in an acidic medium, such as 80% aqueous acetic acid. Heat the mixture (e.g., to 80°C) and monitor by TLC.

-

Workup: Once the reaction is complete, concentrate the solution in vacuo to remove the acid. The resulting diol (free C4 and C6 hydroxyls) is often crystalline and can be purified by recrystallization.

Step 3: Acetolysis and Oxazoline Formation

-

Reactant: The deprotected methyl glycoside disaccharide from Step 2.

-

Procedure: Suspend the disaccharide in a mixture of acetic anhydride, acetic acid, and concentrated sulfuric acid at 0°C.

-

Mechanism: The strong acid and acetic anhydride work in concert. The anomeric methyl group is cleaved, and all hydroxyl groups are acetylated. The N-acetyl group then participates to form the stable oxazoline ring at the anomeric center.

-

Workup: Pour the reaction mixture into ice water and neutralize carefully with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer, dry it (e.g., with Na₂SO₄), and concentrate to yield the crude oxazoline.

-

Purification: The final disaccharide oxazoline can be purified by silica gel chromatography or recrystallization to yield a stable, white solid ready for use as a glycosyl donor.

Conclusion

This compound is far more than a simple carbohydrate derivative; it is a strategic linchpin in the logic of complex glycan synthesis. Its inherent stability, coupled with the well-defined reactivity of its hydroxyl groups and the powerful stereodirecting influence of the C2-acetamido group, provides chemists with a reliable and versatile platform. By mastering the protecting group strategies and understanding its dual capacity as both acceptor and donor precursor, researchers in drug discovery and materials science can continue to build the intricate sugar-based molecules that are vital to advancing human health and technology.

References

- 1. This compound | Elex Biotech LLC [elexbiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl-2-acetamido-2-deoxy-D-glucopyranoside | C9H17NO6 | CID 96523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetamido-2-deoxy-α-D-glucopyranose [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Facile synthesis of 2-methyl-[4,6-di-O-acetyl-1,2-dideoxy-3-O-(2,3,4,6-tetra-O-acetyl-D-glycopyranosyl)-alpha-D-glucopyrano-[2',1':4,5]-2-oxazolines, key intermediates for the synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Guide to the Anomers of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside: Structure, Characterization, and Significance

Introduction: Beyond the Core Structure

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a derivative of N-acetylglucosamine, is a fundamental building block in the field of glycobiology and a crucial reagent in biomedical research and biotechnology.[1][2][3][4] Its utility, however, is not defined by its covalent structure alone. The stereochemistry at the anomeric carbon (C-1) gives rise to two distinct diastereomers, or anomers: the alpha (α) and beta (β) forms. The orientation of the methoxy group at this C-1 position dictates the molecule's three-dimensional shape, influencing its biological activity, enzymatic recognition, and physicochemical properties.

This guide provides a comprehensive technical overview of these two anomers. We will delve into the structural nuances that differentiate them, explore the underlying principles of their formation, and present detailed, field-proven protocols for their analytical separation and identification. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to handle, characterize, and deploy these specific glycosides in their work.

Part 1: Structural Elucidation and the Anomeric Effect

The fundamental difference between the α and β anomers lies in the configuration of the anomeric center (C-1). In the α-anomer, the C-1 methoxy group is in an axial position, meaning it is on the opposite face of the ring from the C-6 hydroxymethyl group.[5] Conversely, in the β-anomer, the methoxy group is in an equatorial position, on the same face as the C-6 group.[5]

Caption: Chair conformations of the α- and β-anomers of this compound.

While steric hindrance would typically favor the equatorial position (β-anomer), the synthesis of methyl glycosides in acidic methanol often yields the α-anomer as the major product.[6][7] This phenomenon is explained by the anomeric effect . The anomeric effect is a stereoelectronic stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-1–O-methyl bond.[6] This orbital overlap is geometrically optimal when the methoxy group is in the axial position, lending extra stability to the α-anomer that outweighs the steric repulsion.[6][7] Understanding this principle is crucial for predicting and controlling the outcomes of glycosylation reactions.

Part 2: Analytical Characterization - Distinguishing the Anomers

Accurate identification of the anomeric configuration is non-negotiable for any application. The two most powerful and routinely used techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining anomeric configuration in solution.[8] The key lies in analyzing the chemical shift (δ) and the spin-spin coupling constant (J-value) of the anomeric proton (H-1).

Causality Behind the Method: The magnetic environment of the H-1 proton is highly sensitive to its orientation.

-

Chemical Shift (δ): An axial H-1 (in the β-anomer) is typically more shielded than an equatorial H-1 (in the α-anomer). Consequently, the H-1 signal for the β-anomer usually appears at a lower chemical shift (further upfield) compared to the α-anomer.

-

Coupling Constant (³J(H1,H2)): The magnitude of the coupling constant between H-1 and the adjacent H-2 proton depends on the dihedral angle between them.

-

In the β-anomer , H-1 and H-2 are typically trans-diaxial, with a dihedral angle of ~180°. This geometry results in a large coupling constant, typically ³J(H1,H2) = 8–10 Hz .

-

In the α-anomer , H-1 is equatorial and H-2 is axial. The gauche relationship (~60° dihedral angle) results in a much smaller coupling constant, typically ³J(H1,H2) = 2–4 Hz .

-

This difference in ³J(H1,H2) is a robust and unambiguous indicator of anomeric configuration.

| Anomer | H-1 Orientation | Typical H-1 Chemical Shift (δ) | Typical ³J(H1,H2) Coupling Constant |

| Alpha (α) | Equatorial | ~4.8 - 5.1 ppm | 2 - 4 Hz |

| Beta (β) | Axial | ~4.4 - 4.7 ppm | 8 - 10 Hz |

Note: Exact chemical shifts can vary based on solvent and temperature.

-

Sample Preparation: Dissolve 5-10 mg of the purified glycoside sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure the sample is fully dissolved.

-

Instrument Setup: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

-

Data Acquisition: Use standard parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum.

-

Analysis & Interpretation:

-

Identify the anomeric proton (H-1) signal, which is a doublet located in the most downfield region of the carbohydrate signals (typically 4.4-5.1 ppm).

-

Measure the coupling constant (J-value) of this doublet.

-

Assign the anomer based on the J-value as described in Table 1. A small J-value indicates the α-anomer, while a large J-value confirms the β-anomer.

-

This protocol is self-validating: the clear, quantitative difference between the expected J-values for the α and β forms provides a definitive result without ambiguity.

High-Performance Liquid Chromatography (HPLC)

While NMR provides structural confirmation, HPLC is the workhorse for assessing anomeric purity and for preparative separation of anomeric mixtures.[5][9]

Causality Behind the Method: The separation relies on the differential interaction of the anomers with a stationary phase based on their subtle differences in polarity and stereochemistry. Reversed-phase (e.g., C18) columns are commonly employed. The β-anomer, with its equatorial methoxy group, is generally slightly more polar and interacts less strongly with the nonpolar C18 stationary phase than the α-anomer. This typically results in the β-anomer eluting earlier than the α-anomer.[5]

Caption: A typical experimental workflow for the separation of anomers using reversed-phase HPLC.

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of highly purified water and acetonitrile. An isocratic elution with a low percentage of acetonitrile (e.g., 5-10%) is often effective.[5]

-

Detector: A universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is required, as the analyte lacks a strong UV chromophore.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

-

Sample Preparation: Prepare a solution of the anomeric mixture in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the sample through a 0.45 µm syringe filter.

-

Injection and Run: Inject a fixed volume (e.g., 10-20 µL) of the sample and start the data acquisition.

-

Data Analysis:

-

Identify the two peaks corresponding to the anomers.

-

The earlier eluting peak is typically the β-anomer, and the later eluting peak is the α-anomer.

-

Integrate the peak areas to determine the relative purity or the α/β ratio of the mixture.

-

-

Validation: For definitive peak assignment, fractions corresponding to each peak can be collected and subsequently analyzed by NMR as described in the previous section. This cross-validation provides an unimpeachable system of proof.

Part 3: Significance in Drug Development and Research

The anomeric configuration is not a trivial detail; it is often a critical determinant of biological function. In drug development, a therapeutic agent designed to interact with a specific carbohydrate-binding protein (lectin) or enzyme (e.g., glycosidase) may only recognize one anomer. The "wrong" anomer would be inactive or could even have off-target effects. Therefore, ensuring the anomeric purity of any glycoside-based therapeutic candidate is a critical quality attribute.

In basic research, using anomerically pure reagents is essential for obtaining reproducible and interpretable results in studies of protein-carbohydrate recognition, enzymatic assays, and cell signaling.[1][2] The ability to separate and definitively identify the anomers of this compound is a foundational skill for any scientist working in the field of glycobiology.

References

- 1. This compound | Elex Biotech LLC [elexbiotech.com]

- 2. Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. emerypharma.com [emerypharma.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzyme Inhibitory Potential of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

Abstract

This technical guide provides a comprehensive exploration of the potential enzyme inhibitory properties of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, a stable derivative of N-acetylglucosamine (GlcNAc). While GlcNAc and its analogues are recognized as crucial modulators of various enzymatic processes, the specific inhibitory profile of this methylated form warrants a detailed investigation. This document serves as a resource for researchers, scientists, and drug development professionals, offering a theoretical framework, practical experimental designs, and a forward-looking perspective on the applications of this compound. We delve into the mechanistic rationale for its potential activity against key enzyme classes, including glycosidases, chitin synthases, and O-GlcNAc transferase, and provide detailed protocols for the systematic evaluation of its inhibitory efficacy.

Introduction: The Rationale for Investigating this compound as an Enzyme Inhibitor

This compound is a biochemical reagent utilized in the field of glycobiology, a discipline that investigates the multifaceted roles of sugars in biological systems.[1][2] Its parent molecule, N-acetylglucosamine (GlcNAc), is a fundamental building block for numerous essential biopolymers, including chitin in fungal cell walls and the exoskeletons of arthropods, peptidoglycan in bacterial cell walls, and hyaluronan in the extracellular matrix.[3][4] Furthermore, GlcNAc plays a pivotal role in post-translational modifications, most notably O-GlcNAcylation, which is crucial for regulating the function of a vast array of intracellular proteins.[3]

The structural similarity of this compound to GlcNAc suggests its potential to act as a competitive inhibitor for enzymes that recognize and process GlcNAc or its derivatives. The presence of the methyl group at the anomeric carbon (C1) is a key modification. This glycosidic bond is generally more stable to enzymatic hydrolysis than the corresponding bond in larger oligosaccharides or activated sugar donors like UDP-GlcNAc. This stability makes it an excellent candidate for probing the active sites of GlcNAc-processing enzymes without being consumed as a substrate, potentially leading to reversible inhibition.

This guide will focus on three primary classes of enzymes for which this compound is a putative inhibitor:

-

Glycosidases (specifically β-Hexosaminidases): These enzymes are responsible for the cleavage of terminal N-acetylglucosamine and N-acetylgalactosamine residues from glycoconjugates. Their inhibition is relevant in the context of lysosomal storage diseases and other metabolic disorders.

-

Chitin Synthases: Essential for the biosynthesis of chitin, these enzymes are a prime target for the development of antifungal and insecticidal agents, as chitin is absent in vertebrates.[5]

-

O-GlcNAc Transferase (OGT): This enzyme catalyzes the addition of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a process that is often in a dynamic interplay with phosphorylation and is implicated in various diseases, including cancer and diabetes.

Potential Enzyme Targets and Mechanisms of Inhibition

A thorough understanding of the target enzymes' mechanisms is paramount to designing effective inhibitory studies. This section details the catalytic action of the proposed enzyme targets and the theoretical basis for their inhibition by this compound.

Glycosidases: The Case of β-Hexosaminidases

β-Hexosaminidases are members of the glycoside hydrolase family 20 (GH20) and are critical for the degradation of glycoconjugates in the lysosome.[6] They catalyze the hydrolysis of terminal β-linked N-acetylglucosamine and N-acetylgalactosamine residues. The catalytic mechanism of these enzymes involves substrate-assisted catalysis, where the 2-acetamido group of the substrate participates in the reaction, leading to the formation of a cyclic oxazolinium ion intermediate.[7]

Hypothesized Inhibitory Mechanism:

This compound, by mimicking the natural substrate, is expected to bind to the active site of β-hexosaminidase. The methyl glycoside linkage is significantly more resistant to hydrolysis than the glycosidic bonds in natural substrates. This stability would allow the compound to occupy the active site, preventing the binding and processing of the natural substrate, thus acting as a competitive inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

Methodological & Application

Application Notes and Protocols for Lectin Affinity Chromatography using Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

Introduction: The Principle of Lectin Affinity Chromatography for Glycoprotein Analysis

Lectin affinity chromatography is a powerful purification technique that leverages the specific, reversible binding of lectins to carbohydrate moieties of glycoproteins.[1] Lectins are a diverse class of proteins that exhibit high specificity for particular sugar structures, making them invaluable tools for the isolation and analysis of glycoproteins from complex biological mixtures.[2] This method is predicated on the "lock and key" principle, where the lectin, immobilized on a solid support matrix, serves as the "lock" that selectively captures glycoproteins—the "keys"—bearing the complementary carbohydrate structures.[3]

One of the most widely utilized lectins is Wheat Germ Agglutinin (WGA). WGA has a well-characterized binding preference for N-acetylglucosamine (GlcNAc) and its oligomers, as well as for sialic acid residues.[4] This specificity makes WGA-based affinity chromatography an excellent choice for the enrichment of a broad range of glycoproteins, which are often involved in critical cellular processes such as cell signaling, adhesion, and immune responses.

The process involves loading a sample onto a column containing the immobilized lectin. Glycoproteins with the specific carbohydrate structures bind to the lectin, while unbound molecules are washed away. The bound glycoproteins are then recovered by elution, which is typically achieved by introducing a competing sugar that displaces the glycoprotein from the lectin's binding site.[2] The choice of this eluting sugar is critical for achieving a high yield of purified, active glycoproteins.

Elution Strategy: The Rationale for Using Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

The elution of glycoproteins from a WGA affinity column is most effectively achieved by competitive displacement with a high concentration of a sugar that has a strong affinity for the lectin's binding site. While N-acetyl-D-glucosamine (GlcNAc) is commonly used, its methyl glycoside, this compound, offers distinct advantages.

The addition of the methyl group at the anomeric carbon can enhance the binding affinity of the sugar for the lectin. This is because the methyl group can participate in hydrophobic interactions within the lectin's carbohydrate-binding pocket, leading to a more stable complex. A study on the lectin Concanavalin A, for instance, demonstrated that methyl-mannoside was a more effective eluent than mannose, its non-methylated counterpart. This suggests that a similar enhancement in binding and, consequently, elution efficiency can be expected with this compound for WGA. This enhanced affinity allows for more efficient displacement of the bound glycoproteins, potentially leading to higher recovery and sharper elution peaks.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of glycoproteins using a WGA-immobilized agarose column, with elution mediated by this compound.

Materials and Buffers

| Reagent/Material | Specifications |

| WGA-Agarose Column | Pre-packed or self-packed column with Wheat Germ Agglutinin covalently coupled to a solid support (e.g., 4% beaded agarose). |

| Binding/Wash Buffer | 10 mM HEPES, 0.15 M NaCl, pH 7.5.[5] |

| Elution Buffer | 0.5 M this compound in Binding/Wash Buffer. For tightly bound glycoproteins, the pH can be lowered to 3.0 with acetic acid.[5][6][7] |

| Regeneration Buffer | 1 M NaCl in Binding/Wash Buffer, adjusted to pH 3.0 with acetic acid.[8] |

| Storage Buffer | Binding/Wash Buffer containing 0.08% sodium azide.[5][9] |

| Sample | Clarified cell lysate, serum, or other protein mixture containing target glycoproteins. |

Protocol: Glycoprotein Purification

-

Column Preparation:

-

If using a pre-packed column, remove the storage buffer.

-

Equilibrate the WGA-agarose column with 5-10 column volumes of Binding/Wash Buffer. Ensure the pH and conductivity of the effluent match that of the buffer.

-

-

Sample Application:

-

Load the clarified and filtered sample onto the equilibrated column. The flow rate should be adjusted to allow sufficient residence time for binding (typically 0.5-1.0 mL/min for a 5 mL column).

-

Collect the flow-through fraction. This contains proteins that did not bind to the WGA-agarose.

-

-

Washing:

-

Wash the column with 10-15 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the effluent returns to baseline. This step is crucial for removing non-specifically bound proteins.

-

-

Elution:

-

Apply the Elution Buffer to the column.

-

Begin collecting fractions immediately. The size of the fractions can be adjusted based on the column volume and the expected elution profile.

-

Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

-

For very tightly bound glycoproteins, a step gradient or a linear gradient of increasing this compound concentration (0 to 0.5 M) can be employed. Alternatively, the pH of the Elution Buffer can be lowered.[5]

-

-

Post-Elution Sample Handling:

-

Pool the fractions containing the purified glycoproteins.

-

To remove the eluting sugar and buffer salts, perform buffer exchange using dialysis or a desalting column.

-

Column Regeneration and Storage

-

Regeneration:

-

Storage:

Workflow and Pathway Diagrams

Lectin Affinity Chromatography Workflow

Caption: A streamlined workflow for glycoprotein purification using WGA affinity chromatography.

Mechanism of Competitive Elution

Caption: Competitive displacement of bound glycoprotein by Methyl-GlcNAc.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several internal validation steps are recommended:

-

Monitor Flow-Through and Wash Fractions: Analyze the flow-through and early wash fractions by SDS-PAGE and/or Western blotting to confirm that the target glycoprotein is binding to the column and not being prematurely washed away.

-

Negative Control: If possible, process a sample known to lack the target glycoprotein to assess non-specific binding to the WGA-agarose matrix.

-

Elution Profile Analysis: A sharp, well-defined peak upon elution is indicative of specific and efficient displacement of the bound glycoproteins. A broad elution profile may suggest sub-optimal elution conditions or heterogeneity in the binding affinity of the captured glycoproteins.

-

Post-Elution Analysis: Confirm the identity and purity of the eluted fraction using techniques such as SDS-PAGE with silver or Coomassie staining, Western blotting with an antibody specific to the target glycoprotein, or mass spectrometry for comprehensive identification.

By incorporating these validation steps, researchers can be confident in the specificity and efficiency of the glycoprotein purification.

References

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. UCSF Mass Spectrometry Facility - LWAC Protocol [msf.ucsf.edu]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols: Structural Elucidation of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside using NMR Spectroscopy

<

Introduction: The Importance of Structural Verification for Glycosides

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is a derivative of N-acetylglucosamine, a fundamental monosaccharide unit found in numerous biologically important glycans and glycoconjugates.[1][2][3][4] As such, its precise structural characterization is paramount in fields ranging from glycobiology to drug development, where it may serve as a synthetic intermediate or a reference compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the covalent structure and stereochemistry of carbohydrates in solution.[5][6]

Carbohydrate NMR spectra, however, are notoriously complex due to the high degree of signal overlap, particularly in the proton (¹H) spectrum where most ring protons resonate within a narrow chemical shift range (typically 3-6 ppm).[5][7] This guide provides a comprehensive overview of a multi-dimensional NMR approach to fully characterize this compound, transforming a seemingly convoluted set of spectra into a detailed structural map. We will delve into the causality behind the selection of specific NMR experiments and provide detailed, field-proven protocols for data acquisition and analysis.

Strategic Approach to Structural Elucidation

Our strategy for the structural elucidation of this compound relies on a synergistic combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. This hierarchical approach allows for a progressive and self-validating assignment of all proton and carbon signals.

Figure 1: A schematic overview of the NMR experimental workflow for the structural elucidation of this compound.

Part 1: Foundational 1D NMR Analysis

One-dimensional NMR spectra provide the initial, fundamental information about the molecule's composition.

¹H NMR: A Proton Census

The ¹H NMR spectrum offers a quantitative count of the different types of protons and their immediate electronic environment. For carbohydrates, the anomeric proton (H-1) is particularly diagnostic, typically resonating in a less crowded region between 4.5 and 5.5 ppm.[7] The remaining ring protons usually appear in the congested 3-4.2 ppm region.[8]

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Due to the larger chemical shift dispersion (typically 60-110 ppm for carbohydrate ring carbons), signal overlap is less of an issue compared to the ¹H spectrum.[5][7] This provides a clear count of the carbon atoms in the pyranose ring, the methyl group of the acetyl moiety, and the anomeric methyl group.

Part 2: Unraveling Connectivity with 2D NMR

Two-dimensional NMR experiments are indispensable for overcoming the signal overlap inherent in carbohydrate spectra and for establishing the bonding network.[6]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections